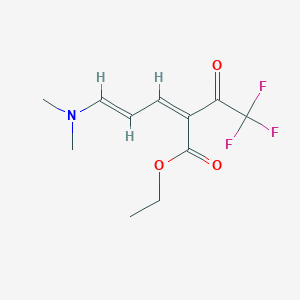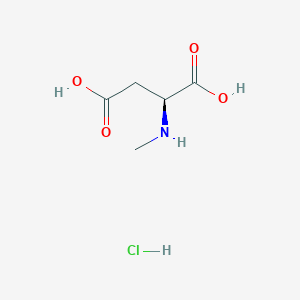
N-Methyl-L-aspartic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-L-aspartic acid hydrochloride is a derivative of aspartic acid, an amino acid that plays a crucial role in the central nervous system. This compound is known for its ability to act as an agonist for a subtype of glutamate receptors, which are involved in various neuroexcitatory events and the modulation of calcium homeostasis .
准备方法
Synthetic Routes and Reaction Conditions: Several chemical methods have been reported for synthesizing N-Methyl-l-aspartic acid. These include reductive methylation, Eschweiler-Clarke reaction, mono-N-methylation of solid-supported amino acid, amination of alkenes, and heterocyclization methods . these methods often involve multiple steps and the use of toxic reagents or solid-phase materials under harsh conditions . An enzymatic protocol for the chiral resolution of N-Methyl-d,l-aspartic acid has also been developed, utilizing a predicted N-demethylase from the genome of Chloroflexi bacterium 54-19 .
Industrial Production Methods: In industrial settings, the synthesis of N-Methyl-l-aspartic acid often involves the use of enzymatic methods due to their environmental friendliness and efficiency. For instance, the enzymatic protocol mentioned above has shown promising results in achieving high yields under mild conditions .
化学反应分析
Types of Reactions: N-Methyl-l-aspartic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its synthesis and functionalization in different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving N-Methyl-l-aspartic acid include reducing agents for reductive methylation, acids and bases for substitution reactions, and specific enzymes for chiral resolution . The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity .
Major Products Formed: The major products formed from the reactions of N-Methyl-l-aspartic acid include its various derivatives, which are used in different scientific and industrial applications .
科学研究应用
N-Methyl-l-aspartic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it serves as a potent agonist for glutamate receptors, making it valuable for studying neuroexcitatory events and developing treatments for neurological disorders such as diabetes, Parkinson’s disease, and Alzheimer’s disease . In industry, its derivatives are used in the production of various pharmaceuticals and biochemical products .
作用机制
N-Methyl-l-aspartic acid exerts its effects by acting as an agonist for a subtype of glutamate receptors . These receptors are involved in the modulation of calcium homeostasis and play a crucial role in neuroexcitatory events . The binding of N-Methyl-l-aspartic acid to these receptors triggers a cascade of molecular events that lead to its physiological effects .
相似化合物的比较
Similar Compounds: Similar compounds to N-Methyl-l-aspartic acid include other derivatives of aspartic acid, such as N-Methyl-d-aspartic acid and N-Methyl-d,l-aspartic acid . These compounds share similar structural features but differ in their specific functional groups and stereochemistry .
Uniqueness: N-Methyl-l-aspartic acid is unique due to its specific agonist action on a subtype of glutamate receptors, which distinguishes it from other aspartic acid derivatives . This unique property makes it particularly valuable for studying and modulating neuroexcitatory events and calcium homeostasis .
属性
IUPAC Name |
(2S)-2-(methylamino)butanedioic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-6-3(5(9)10)2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIGOLHBZLXAIB-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC(=O)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B7959170.png)

![N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid](/img/structure/B7959196.png)
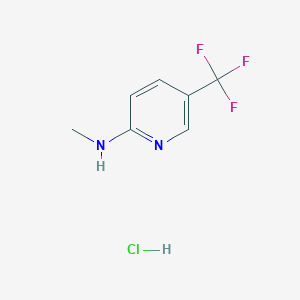
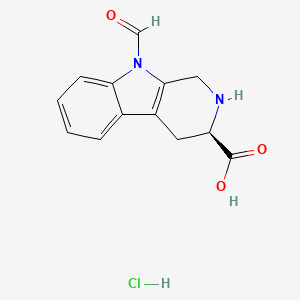
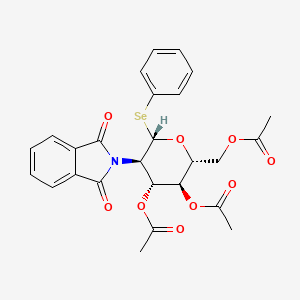
![3-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B7959215.png)

![2-Methoxy-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin HCl](/img/structure/B7959230.png)
![N-cyclohexylcyclohexanamine;(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B7959232.png)
![[(2S)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]azanium;chloride](/img/structure/B7959237.png)
![2-(4-Fluoro-phenyl)-7,8-dihydro-5h-pyrido[4,3-d]pyrimidine-6-carboxylic acidtert-butyl ester](/img/structure/B7959241.png)
![sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B7959249.png)
